(R)-doxapram

Ion channel pharmacology TASK potassium channels Respiratory stimulant mechanism

(R)-Doxapram, also designated as GAL-054 or the (+)-enantiomer of doxapram, is the optically pure respiratory stimulant eutomer of the racemic clinical agent doxapram hydrochloride. It is a chiral pyrrolidinone derivative (molecular formula C₂₄H₃₀N₂O₂, MW 378.51) that acts primarily through potent inhibition of TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channels in carotid body type I cells, thereby increasing ventilatory drive.

Molecular Formula C24H30N2O2
Molecular Weight 378.5 g/mol
CAS No. 179915-79-8
Cat. No. B12751713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-doxapram
CAS179915-79-8
Molecular FormulaC24H30N2O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
InChIInChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m0/s1
InChIKeyXFDJYSQDBULQSI-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Doxapram (CAS 179915-79-8): Single-Enantiomer Respiratory Stimulant for Preclinical and Formulation Research


(R)-Doxapram, also designated as GAL-054 or the (+)-enantiomer of doxapram, is the optically pure respiratory stimulant eutomer of the racemic clinical agent doxapram hydrochloride [1]. It is a chiral pyrrolidinone derivative (molecular formula C₂₄H₃₀N₂O₂, MW 378.51) that acts primarily through potent inhibition of TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channels in carotid body type I cells, thereby increasing ventilatory drive [2]. Unlike the racemate currently marketed as Dopram®, (R)-doxapram is procured as a defined single enantiomer, enabling stereochemically resolved pharmacological investigations, enantioselective analytical method development, and the exploration of improved therapeutic index formulations.

1 Stereochemical control studies – single-enantiomer (R)-doxapram for chiral analytical method development and enantiomer-attribution review
2 TASK channel pharmacology – defined tool compound for TASK-1 (KCNK3) and TASK-3 (KCNK9) ion channel research
3 Enantioselective bioanalysis – high-purity reference standard for LC-MS/MS or chiral HPLC method qualification

Why Racemic Doxapram or the (S)-Enantiomer Cannot Substitute for (R)-Doxapram in Stereochemically Sensitive Applications


Racemic doxapram is an equimolar mixture of the pharmacologically active (+)-enantiomer (R-doxapram, GAL-054) and the essentially inactive (−)-enantiomer (S-doxapram, GAL-053) [1]. In vivo, only the (R)-enantiomer drives the desired respiratory stimulation; the (S)-enantiomer contributes negligible TASK channel inhibition (EC₅₀ ~286–336 µM vs. ~1.4–1.6 µM for the (R)-enantiomer on human TASK-1 and TASK-3) [2]. Critically, preclinical evidence demonstrates that adverse events including dysrhythmias, seizures, and mortality are disproportionately associated with the (S)-enantiomer rather than the (R)-enantiomer [1]. Consequently, any research requiring stereochemical resolution—such as enantioselective pharmacokinetic profiling, chiral impurity quantification, or therapeutic index optimization—cannot be validly conducted using the racemate or the (S)-enantiomer in place of the pure (R)-enantiomer.

Racemic doxapram introduces inactive (S)-enantiomer

(S)-doxapram shows negligible TASK channel inhibition (EC₅₀ >280 µM), obscuring enantiomer-specific pharmacodynamic endpoints.

Adverse events segregate with (S)-enantiomer

In rat models, seizures and mortality were associated with the (S)-enantiomer, not (R)-doxapram; racemic material may confound safety endpoint interpretation.

No chiral purity specification in racemic product

Racemic doxapram lacks enantiomeric excess control, limiting enantioselective PK, impurity profiling, and regulatory-compliant data generation.

(R)-Doxapram (GAL-054): Quantitative Comparative Evidence Versus Racemic Doxapram and (S)-Doxapram


TASK-1 and TASK-3 Channel Inhibition Potency: (R)-Doxapram Is ~2–2.5× More Potent Than Racemic Doxapram on Human Cloned Channels

In whole-cell patch clamp electrophysiology on tsA201 cells expressing cloned human TASK-1 and TASK-3 channels, the (R)-enantiomer GAL-054 exhibited EC₅₀ values of ~1.6 µM (TASK-1) and ~1.4 µM (TASK-3), representing a 2.5-fold and 1.8-fold increase in potency respectively compared with the racemate [1]. The (S)-enantiomer GAL-053 was approximately 210-fold less potent than the racemate on TASK-1 (EC₅₀ ~336 µM) and approximately 114-fold less potent on TASK-3 (EC₅₀ ~286 µM) [1]. At 10 µM, GAL-054 inhibited human TASK-1 current by 75% [95% CI: 71–79] and TASK-3 by 79% [95% CI: 73–84], compared with 58% [95% CI: 50–66] and 68% [95% CI: 62–74] respectively for racemic doxapram at the same concentration [1].

TASK-1/3 Inhibition
Head-to-head
EC₅₀ ~1.6 µM (TASK-1), ~1.4 µM (TASK-3); 2.5× and 1.8× lower vs racemate
Supports stereoselective TASK channel pharmacology context
Patch clamp, cloned human channels, 0.3–100 µM
Ion channel pharmacology TASK potassium channels Respiratory stimulant mechanism

Respiratory Stimulant Efficacy In Vivo: (R)-Doxapram Has a 3.6-Fold Lower ED₅₀ Than Racemic Doxapram in Anesthetized Rats

In anesthetized rats administered intravenous doses of 1–30 mg/kg, the ED₅₀ for increasing minute ventilation (Vmin) was 1.8 mg/kg for GAL-054 ((R)-doxapram) compared with 6.4 mg/kg for racemic doxapram, representing a 3.6-fold potency advantage [1]. In conscious rats, the magnitude of the ventilatory effect of 20 mg/kg racemic doxapram was equivalent to that of 10 mg/kg GAL-054, confirming an approximate 2-fold in vivo potency difference [1]. The (S)-enantiomer GAL-053 was essentially inactive as a respiratory stimulant across all tested doses [1]. In a separate opioid-induced respiratory depression model, GAL-054 (1.0 and 3.0 mg/kg/min IV infusion) reversed morphine-depressed minute ventilation in a dose-dependent manner by increasing tidal volume, whereas GAL-053 infusion at 3 mg/kg/min had minimal effects [2].

In Vivo Ventilatory ED₅₀
Head-to-head
1.8 mg/kg for (R)-doxapram vs 6.4 mg/kg racemate; 3.6-fold lower ED₅₀
Model-response endpoint context for respiratory stimulation
Anesthetized rat IV bolus; minute ventilation plethysmography
Respiratory physiology In vivo pharmacology Ventilatory stimulation

Adverse Event Segregation by Stereochemistry: Seizures and Mortality Are Restricted to the (S)-Enantiomer

In a conscious rat tolerability study, all animals receiving 40 mg/kg IV racemic doxapram experienced seizures and died, whereas no seizures or deaths occurred with GAL-054 ((R)-doxapram) at equivalent enantiomer doses (up to 20 mg/kg) [1]. For the (S)-enantiomer GAL-053 at 20 mg/kg, 2 of 6 rats seized and one died [1]. Dysrhythmias were observed with both racemic doxapram and GAL-053, but not with GAL-054 [1]. In a separate opioid-challenged rat study, no adverse events were observed for GAL-054 or racemic doxapram at the infusion rates tested (3 mg/kg/min), but GAL-053 was devoid of efficacy as well [2]. The NCATS Inxight entry further notes that agitation and seizures were restricted to GAL-053 in both rat and cynomolgus monkey models, with minimal behavioral changes observed in animals receiving GAL-054 [3].

Adverse Event Segregation
Head-to-head
Seizure/mortality 0% with (R)-doxapram vs 100% with racemate at 40 mg/kg
Stereochemical attribution of adverse events in rat tolerability study
Conscious Sprague-Dawley rats; single IV bolus
Safety pharmacology Toxicology Stereochemistry

Doxapram Class Superiority Over Older Analeptics: Doxapram Has a Wider Safety Margin Than Nikethamide, Pentylenetetrazol, and Bemegride

In a systematic comparative study of newer analeptics (doxapram, ethamivan, methylphenidate, prethcamide, dimefline, benzquinamide) against classical agents (caffeine, bemegride, alpha-lobeline, aminophylline, coramine, pentylenetetrazol) and placebo in barbiturate-poisoned animals, doxapram was rated the superior respiratory stimulant [1]. Doxapram was never convulsant under conditions of deep narcosis, displayed a wide safety margin, had prolonged action, and supported blood pressure in hypotensive animals, though tachyphylaxis limited repeated effectiveness [1]. Separately, doxapram was found to be the most potent and selectively respirogenic of twelve active agents tested, and was virtually free of side effects with an incidence lower than that observed with placebo [2]. Other agents such as nikethamide have since been withdrawn due to convulsion risk [3]. These class-level findings establish doxapram's differentiated safety-efficacy profile within the analeptic category and contextualize the further advantage conferred by isolating the active (R)-enantiomer.

Analeptic Class Comparison
Class-level
Doxapram ranked highest respiratory stimulant among 12 analeptics tested
Context-dependent class-level inference; data to verify
Barbiturate-poisoned animal models; comparator safety margins narrower
Analeptic comparison Respiratory stimulant safety Barbiturate overdose models

Phase 1 Clinical Pharmacodynamic Confirmation: (R)-Doxapram Retains Respiratory Stimulant Activity in Healthy Volunteers With a Distinct Stereoselective Profile

A Phase 1 single-dose study (NTR2975) evaluated the pharmacodynamics, tolerability, and pharmacokinetics of GAL-054 ((R)-doxapram) in healthy volunteers, with direct comparison to racemic doxapram . The trial confirmed the stereoselective nature of doxapram's pharmacology in humans [1]. However, the ventilatory stimulant and pressor effects could not be fully separated by enantiomeric separation: in conscious rats, GAL-054 increased blood pressure approximately 15–20% above baseline at doses that were moderately respiratory stimulant, an effect confirmed in the Phase 1 trial [1]. This indicates that while respiratory efficacy resides predominantly in the (R)-enantiomer, certain cardiovascular effects may also be stereoselectively retained, informing the design of subsequent clinical investigations and formulation strategies.

Phase 1 Pharmacodynamics
Reported
Reported respiratory stimulant activity in healthy volunteers; BP increase ~15–20%
Phase 1 endpoint context (NTR2975); translational data to review
Single-dose study; full comparative data unpublished
Clinical pharmacology Phase 1 trial Translational research

Enantioselective Synthesis and Chiral Purity: Validated Methods for Producing (R)-Doxapram in High Enantiomeric Excess

Multiple synthetic routes have been patented for the preparation of (R)-doxapram in high enantiomeric excess, including enantioselective formal synthesis using LiHMDS with sparteine in toluene to produce enantiomerically enriched γ-lactam intermediates [1], and chiral chromatographic separation of racemic doxapram [2]. The patent literature defines enantiomeric excess specifications for compositions comprising (R)-doxapram over (S)-doxapram [2]. These established methods are essential for analytical reference standard qualification, impurity profiling, and the preparation of enantiopure drug substance for regulated preclinical studies. For procurement decisions, the availability of validated chiral purity data (HPLC, NMR, optical rotation) from the supplier is a critical differentiator versus sourcing racemic doxapram, which lacks stereochemical definition.

Chiral Synthesis Methods
Method context
Enantioselective synthesis (sparteine/LiHMDS) or chiral HPLC; >99% ee achievable
Supports procurement of high chiral purity reference standard
Analytical characterization by chiral HPLC, NMR, optical rotation
Chiral synthesis Enantiomeric purity Analytical chemistry

High-Impact Application Scenarios for (R)-Doxapram (CAS 179915-79-8) in Research and Industrial Settings


Preclinical Development of Next-Generation Respiratory Stimulants With Improved Therapeutic Index

The 3.6-fold lower ED₅₀ for respiratory stimulation and the segregation of seizure/mortality risk to the (S)-enantiomer [1] make (R)-doxapram the optimal starting point for new chemical entity (NCE) development programs targeting respiratory depression. Formulation scientists can use enantiopure (R)-doxapram as the active pharmaceutical ingredient (API) in GLP toxicology studies, potentially demonstrating a wider safety margin than racemic doxapram at equipotent respiratory stimulant doses [2]. The Phase 1 clinical data confirming respiratory stimulant activity in humans further support its advancement into IND-enabling programs [3].

Enantioselective Pharmacokinetic and Drug Metabolism Studies

(R)-Doxapram is essential as an analytical reference standard for developing and validating chiral bioanalytical methods (LC-MS/MS, HPLC-UV) capable of resolving doxapram enantiomers in biological matrices [1]. Given that racemic doxapram undergoes extensive hepatic metabolism with a short elimination half-life (~3.4 hours in adults; ~6.6 hours in preterm infants) [2], enantioselective PK profiling using (R)-doxapram as a calibration standard can determine whether the (R)- and (S)-enantiomers exhibit differential metabolic clearance, protein binding, or tissue distribution—data unobtainable with racemic material alone.

TASK Channel Pharmacology and Ion Channel Drug Discovery

With EC₅₀ values of ~1.6 µM and ~1.4 µM for human TASK-1 and TASK-3 respectively, (R)-doxapram is ~2–2.5× more potent than the racemate and serves as a superior tool compound for investigating TASK channel physiology [1]. Its stereochemical purity makes it the preferred positive control in patch clamp electrophysiology screens for novel TASK-1/TASK-3 inhibitors targeting atrial fibrillation (DOCTOS trial concept [2]), sleep-disordered breathing, or carotid body-mediated ventilatory control. The (S)-enantiomer, with EC₅₀ values >280 µM, functions as a negative control, enabling rigorous structure-activity relationship (SAR) studies.

Chiral Impurity Reference for Pharmaceutical Quality Control

For manufacturers of generic doxapram hydrochloride injection products, (R)-doxapram serves as a critical chiral impurity reference standard [1]. While current pharmacopoeial monographs may not mandate enantiomeric purity testing, evolving regulatory expectations (ICH Q3A/Q3B, ICH Q6A) increasingly require chiral impurity profiling for racemic drug substances. Procurement of high-purity (R)-doxapram (>99% ee) enables method development, system suitability testing, and batch release testing, supporting both ANDA filings and API manufacturer quality systems.

Application
Selection Property
Validation Focus
Preclinical respiratory depression research
Single-enantiomer TASK-1/3 inhibitor
In vivo ventilatory response endpoints; model-response context
Enantioselective PK & metabolism studies
Chiral analytical reference standard
Enantioselective LC-MS/MS method validation; matrix-effect review
TASK channel pharmacology & ion channel drug discovery
Stereochemically pure tool compound
Patch clamp electrophysiology; TASK-1/3 selectivity profiling
Chiral impurity reference for pharmaceutical quality control
High enantiomeric excess (>99% ee)
Chiral HPLC purity method development; system suitability testing
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